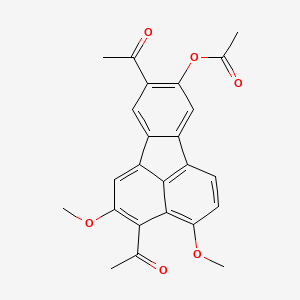![molecular formula C14H23Cl2NS B14405882 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-38-3](/img/structure/B14405882.png)
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride is an organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and an octylsulfanyl methyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 3-chloromethyl-1-octylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to the corresponding piperidine derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; solvents like water or ethanol; room temperature.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux.
Major Products Formed
Nucleophilic Substitution: Corresponding hydroxyl, amino, or thiol derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form ionic bonds with negatively charged sites on proteins, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
Uniqueness
Compared to similar compounds, 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of the chloro and octylsulfanyl methyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
88255-38-3 |
|---|---|
Formule moléculaire |
C14H23Cl2NS |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
3-chloro-1-(octylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H23ClNS.ClH/c1-2-3-4-5-6-7-11-17-13-16-10-8-9-14(15)12-16;/h8-10,12H,2-7,11,13H2,1H3;1H/q+1;/p-1 |
Clé InChI |
UONBEDPEDYVGBM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCSC[N+]1=CC=CC(=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




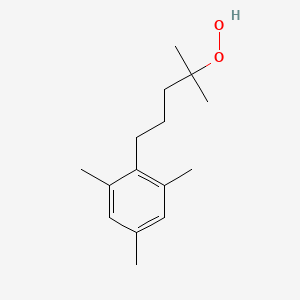

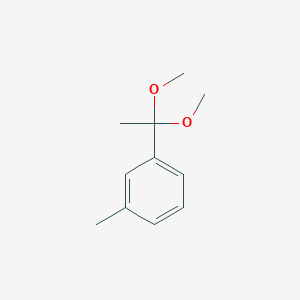
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)
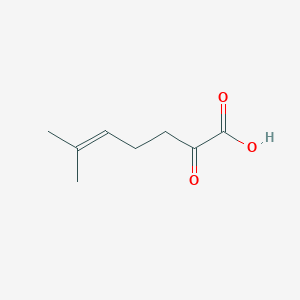
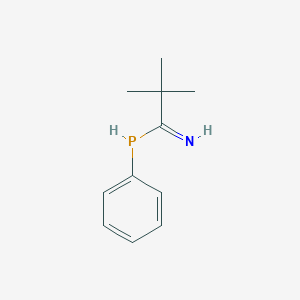
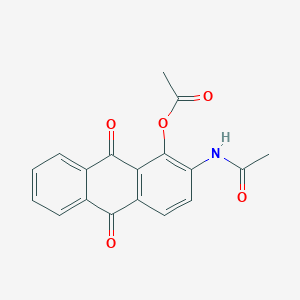
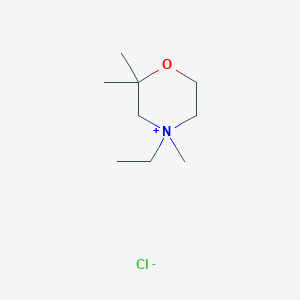

![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
